molecular formula C9H16ClNO3 B15299513 Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride

Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride

Cat. No.: B15299513
M. Wt: 221.68 g/mol
InChI Key: ZNAYSBOSKYLSJY-UHFFFAOYSA-N
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Description

Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride (CAS 2680541-86-8) is a bicyclic organic compound with a 2-azabicyclo[2.1.1]hexane core. Its molecular formula is C₉H₁₆ClNO₃, and it has a molecular weight of 221.68 g/mol . Key structural features include:

  • A 2-azabicyclo[2.1.1]hexane scaffold, which imposes steric constraints and influences reactivity.
  • A methoxymethyl substituent at position 1, contributing to hydrophilicity.
  • A methyl ester group at position 4, which may serve as a prodrug moiety or influence metabolic stability.

Properties

Molecular Formula

C9H16ClNO3

Molecular Weight

221.68 g/mol

IUPAC Name

methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO3.ClH/c1-12-6-9-3-8(4-9,5-10-9)7(11)13-2;/h10H,3-6H2,1-2H3;1H

InChI Key

ZNAYSBOSKYLSJY-UHFFFAOYSA-N

Canonical SMILES

COCC12CC(C1)(CN2)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride typically involves a series of steps starting from readily available precursors. One common method involves the [2 + 2] cycloaddition of 1,5-dienes using photochemistry. This approach allows for the efficient formation of the bicyclic core. The reaction conditions often require the use of a photochemical reactor and specific wavelengths of light to drive the cycloaddition reaction .

Industrial production methods for this compound may involve scaling up the photochemical reactions using specialized equipment to ensure consistent yields and purity. The use of continuous flow reactors can also be explored to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form carbonyl-containing derivatives. For example:

  • Ketone Formation : Treatment with potassium permanganate (KMnO₄) under acidic conditions oxidizes the bicyclic structure to yield ketones.

  • Carboxylic Acid Formation : Oxidation of the ester group with strong oxidizing agents (e.g., KMnO₄) converts it into a carboxylic acid.

Reaction Table :

Reaction TypeReagents/ConditionsProductCitation
Ketone FormationKMnO₄, acidic conditionsBicyclic ketone derivative
Carboxylic AcidKMnO₄, acidic conditionsMethyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid

Reduction Reactions

The compound participates in reduction reactions, primarily targeting its ester and amine groups:

  • Ester Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester group to form alcohols.

  • Amine Reduction : While not explicitly detailed, the azabicyclic amine may undergo hydrogenation under catalytic conditions (e.g., H₂/Pd).

Reaction Table :

Reaction TypeReagents/ConditionsProductCitation
Ester ReductionLiAlH₄Alcohol derivative

Ester Hydrolysis

Hydrolysis of the ester group occurs under basic or acidic conditions:

  • Basic Hydrolysis : Treatment with NaOH converts the ester to the corresponding carboxylic acid.

  • Acidic Hydrolysis : Use of dilute HCl/H₂O also yields the carboxylic acid.

Reaction Table :

Reaction TypeReagents/ConditionsProductCitation
Basic HydrolysisNaOH, aqueous conditionsCarboxylic acid derivative
Acidic HydrolysisHCl, H₂OCarboxylic acid derivative

Amine Alkylation

The azabicyclic amine undergoes alkylation to form substituted derivatives:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) yields N-alkylated bicyclic compounds.

Reaction Table :

Reaction TypeReagents/ConditionsProductCitation
Amine AlkylationAlkyl halide, NaHN-alkylated bicyclic derivative

Derivatization of Functional Groups

The compound’s ester and amine groups enable further functionalization:

  • Esterification : Reaction with methyl chloroformate yields methyl esters, as demonstrated in analogous bicyclic systems .

  • Amide Formation : Conversion of the ester to an amide via amidation with amines (e.g., ammonium chloride).

Reaction Table :

Reaction TypeReagents/ConditionsProductCitation
EsterificationMethyl chloroformateMethyl ester derivative
AmidationAmine, coupling agentAmide derivative

Oxidative Cleavage

The bicyclic framework may undergo oxidative cleavage under specific conditions:

  • Ring Cleavage : Use of TPAP/NMO (tetrapropylammonium perruthenate/N-methylmorpholine N-oxide) can oxidatively cleave strained rings, potentially yielding carbonyl-containing fragments .

Reaction Table :

Reaction TypeReagents/ConditionsProductCitation
Oxidative CleavageTPAP/NMOCarbonyl-containing fragments

Mechanistic Insights

The compound’s reactivity is influenced by:

  • Ring Strain : The bicyclic framework enhances susceptibility to oxidation and cleavage.

  • Functional Group Accessibility : The ester and amine groups facilitate selective derivatization .

Scientific Research Applications

Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related bicyclic derivatives, focusing on substituents, functional groups, and molecular properties.

Substituent Variations on the Bicyclic Core

Table 1: Substituent-Based Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Reference
Target Compound C₉H₁₆ClNO₃ 221.68 1-(methoxymethyl), 4-methyl ester Ester, tertiary amine
[1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride C₈H₁₅NO₂·HCl 209.67 1-(methoxymethyl), 4-hydroxymethyl Alcohol, tertiary amine
1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride C₇H₁₀ClF₂NO₂ 213.61 1-(difluoromethyl), 4-carboxylic acid Carboxylic acid, tertiary amine
1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride C₆H₉ClF₃N 195.6 1-(trifluoromethyl) Tertiary amine
1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride C₆H₁₀ClFN 169.6 1-(fluoromethyl) Tertiary amine

Key Observations :

  • The methoxymethyl group in the target compound enhances hydrophilicity compared to fluorinated analogs (e.g., trifluoromethyl), which may improve aqueous solubility but reduce lipophilicity .

Functional Group Modifications

Table 2: Functional Group Impact
Compound Name Functional Groups Predicted CCS (Ų) [M+H]+ Notable Properties Reference
Target Compound Methyl ester, tertiary amine N/A Ester may confer metabolic stability
Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride Methyl ester, primary amine, ether bridge 134.1 (predicted) Oxabicyclo scaffold alters electronic properties
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride Carboxylic acid, tertiary amine N/A Higher acidity may affect binding affinity
tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride tert-Butyl ester, primary amine N/A Bulky tert-butyl group may hinder reactivity

Key Observations :

  • The oxabicyclo analog () replaces nitrogen with oxygen in the bridge, altering electronic distribution and hydrogen-bonding capacity .
  • tert-Butyl esters () introduce steric bulk, which could protect against enzymatic hydrolysis compared to methyl esters .

Biological Activity

Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C7H13NO3·HCl
  • Molecular Weight : 175.65 g/mol
  • CAS Number : 1783400-10-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria.

Antibacterial Properties

Recent investigations have highlighted the compound's antibacterial potential against a range of Gram-positive and Gram-negative bacteria. For instance, a study demonstrated its efficacy against multidrug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 4 μg/mL depending on the strain tested . This suggests a promising role in combating antibiotic resistance.

Enzyme Inhibition

The compound has shown dual inhibition of DNA gyrase and topoisomerase IV, critical enzymes in bacterial DNA management. The crystal structure analysis revealed its binding mode at the ATP-binding site, providing insights into its mechanism of action . Such inhibition can disrupt bacterial replication, making it a candidate for further development as an antibacterial agent.

Case Studies

Study ReferenceFindings
Identified as an effective inhibitor of bacterial topoisomerases with potent antibacterial activity against MDR strains.
Demonstrated synthesis methods leading to derivatives with enhanced biological activity, indicating structural modifications could yield more potent compounds.
Explored the therapeutic potential in treating neurodegenerative diseases, suggesting broader applications beyond antibacterial activity.

Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of this compound. Initial studies indicate low toxicity levels in vitro, but comprehensive in vivo studies are necessary to confirm these findings and assess any potential side effects associated with long-term use.

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